N-phenyl-2-(2-thienyl)acetamide
Description
N-Phenyl-2-(2-thienyl)acetamide is an acetamide derivative featuring a phenyl group attached to the nitrogen atom and a 2-thienyl substituent at the α-carbon of the acetamide backbone (). The 2-thienyl group introduces sulfur heteroatoms, which may influence electronic properties and bioavailability compared to purely aromatic or aliphatic substituents.
Properties
CAS No. |
69047-40-1 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29g/mol |
IUPAC Name |
N-phenyl-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H11NOS/c14-12(9-11-7-4-8-15-11)13-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
InChI Key |
OZAZJRGTYBNVMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
solubility |
32.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticonvulsant Activity in MES and 6-Hz Models
Several N-phenyl acetamide derivatives with modified α-carbon substituents have been evaluated in maximal electroshock (MES) and 6-Hz psychomotor seizure models. Key findings include:
Table 1: Pharmacological Parameters of Selected Analogs
- Structural Insights :
- Compound 20 (N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide with a 3-CF3 group) exhibits superior MES activity (ED50 = 32.8 mg/kg) compared to valproic acid (ED50 = 126 mg/kg) but lower than phenytoin. Its protection index (2.6) is comparable to valproic acid (2.3) but lower than phenytoin (6.0) ().
- N-Phenyl-2-(2-thienyl)acetamide lacks the piperazine moiety present in Compound 20, which is critical for sodium channel binding (). This may explain its absence in active MES screens.
Role of Sulfur-Containing Substituents
Sulfur-based substituents, such as thienyl or sulfanyl groups, influence both pharmacokinetics and target engagement:
- Thienyl vs.
- Sulfanyl Derivatives : Compounds like 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () and N-phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () demonstrate that sulfanyl groups can enhance metabolic stability but may reduce brain penetration due to increased polarity.
Sodium Channel Binding and SAR
- Compound 20 binds to neuronal voltage-sensitive sodium channels (site 2) with moderate affinity (). The pyrrolidine-2,5-dione core in related analogs (e.g., pyrrolidine-2,5-dione derivatives) is critical for anticonvulsant activity, a feature absent in this compound ().
- 3-CF3 vs. 3-Cl Substituents : Trifluoromethyl groups enhance anticonvulsant potency compared to chloro substituents. For example, 3-CF3 derivatives (Compound 20) are active in MES, while 3-Cl analogs (Compound 12) are inactive ().
Key Structural-Activity Relationships (SAR)
Piperazine Moieties : Essential for sodium channel interaction and MES activity ().
Electron-Withdrawing Groups : CF3 substituents improve potency and metabolic stability compared to Cl or thienyl groups ().
Sulfur Heterocycles : Thienyl and sulfanyl groups may limit blood-brain barrier penetration but enhance binding to peripheral targets ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
